(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride
Description
(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a benzimidazole core substituted with a propyl group at the 1-position and a methanesulfonyl chloride moiety at the 2-position. The benzimidazole scaffold, a fused bicyclic system comprising benzene and imidazole rings, imparts significant electronic and steric complexity to the molecule. The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group, enabling nucleophilic substitutions to form sulfonamides, sulfonate esters, or other derivatives. This compound is of interest in medicinal chemistry and materials science due to the pharmacological relevance of benzimidazoles and the versatility of sulfonyl chlorides in synthetic applications .
Properties
Molecular Formula |
C11H13ClN2O2S |
|---|---|
Molecular Weight |
272.75 g/mol |
IUPAC Name |
(1-propylbenzimidazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H13ClN2O2S/c1-2-7-14-10-6-4-3-5-9(10)13-11(14)8-17(12,15)16/h3-6H,2,7-8H2,1H3 |
InChI Key |
LOTLKZKQXHIBQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride typically involves multi-step organic transformations starting from o-phenylenediamine or benzimidazole derivatives. The key steps include:
- Formation of the benzimidazole core with substitution at the nitrogen (N-1) position by propyl group.
- Introduction of the methanesulfonyl chloride moiety at the 2-position of the benzimidazole ring.
Stepwise Synthetic Route
One representative synthetic route is adapted and analyzed from the literature on related benzimidazole sulfonamide derivatives:
| Step | Reaction Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of 1-propyl-1H-benzo[d]imidazole | o-phenylenediamine + propanal or propylamine derivatives | Heating with formic acid or acid catalyst at ~100 °C | Moderate to high | Cyclization step forming benzimidazole ring with N-propyl substitution |
| 2 | Introduction of methanesulfonyl chloride group at 2-position | Chloromethylation or sulfonylation using methanesulfonyl chloride | Use of base (e.g., triethylamine), solvent like DCM, 0-25 °C | Moderate | Direct sulfonyl chloride substitution on benzimidazole ring |
| 3 | Purification and isolation | Recrystallization or chromatography | Standard organic workup | 50-80% overall | Purity confirmed by NMR, MS |
Detailed Synthetic Example from Literature
A detailed synthesis of related benzimidazole sulfonamide derivatives involving methanesulfonyl chloride groups is described in a study focused on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives:
- Starting from o-phenylenediamine, benzimidazole core is formed by heating with formic acid.
- N-alkylation with propanolamine derivatives introduces the propyl substituent.
- Methanesulfonyl chloride is then reacted with the aminoalkyl intermediate in the presence of trimethylamine in dichloromethane to afford the methanesulfonylated product.
- Final coupling steps yield the target sulfonyl chloride compound.
This method yields isolated product in 52–81% yield, indicating good efficiency.
Alternative Reduction and Oxidation Methods for Precursors
For the preparation of benzimidazole methanol or aldehyde intermediates, various reduction and oxidation protocols are used, which are relevant for the preparation of sulfonyl chloride derivatives:
These intermediates are crucial for subsequent sulfonylation steps.
Summary Table of Key Preparation Steps
Analytical and Characterization Data
- NMR Spectroscopy: Proton NMR typically shows characteristic aromatic signals of benzimidazole ring, signals for propyl chain, and methanesulfonyl group.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of (1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride.
- Melting Point: Generally reported in literature for purified samples, useful for confirming purity.
- Chromatography: Purification often performed by flash chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonyl chloride group exhibits high electrophilicity, enabling nucleophilic displacement reactions under mild conditions. Key transformations include:
a. Amine substitution
Reaction with primary/secondary amines yields sulfonamide derivatives. For example:
In studies of analogous compounds, benzylamine derivatives reacted with methanesulfonyl chloride in dichloromethane (DCM) with triethylamine at 0–25°C, achieving yields of 75–92% .
b. Alcohol substitution
Reaction with alcohols forms sulfonate esters:
Ethanolamine derivatives underwent mesylation under similar conditions, with sodium azide subsequently displacing the methanesulfonyl group in DMSO at 80°C .
Coupling Reactions in Heterocyclic Systems
The benzimidazole core facilitates regioselective coupling:
These reactions exploit the electron-deficient nature of the sulfonyl chloride group to activate adjacent positions for cross-coupling .
Biological Activity Modulation
The compound’s reactivity enables the synthesis of bioactive molecules:
Anticancer agents
Derivatives showed IC₅₀ values of 9.65–140.85 µM against A549, MCF-7, and HepG2 cell lines (Table 1) .
Antimicrobial agents
Analogous imidazole-sulfonamide hybrids inhibited E. coli (MIC: 8 µg/mL) and C. albicans (MIC: 16 µg/mL) .
Stability and Hydrolysis
The methanesulfonyl chloride group hydrolyzes in aqueous media:
Hydrolysis rates increase under basic conditions (pH > 9), necessitating anhydrous handling during synthesis .
Comparative Reactivity
The propyl-benzimidazole substituent influences electronic and steric effects:
| Parameter | (1-Propyl-1H-benzimidazol-2-yl)methanesulfonyl chloride | 2-(Methylsulfonyl)-benzimidazole |
|---|---|---|
| Electrophilicity | Higher (propyl group enhances electron withdrawal) | Moderate |
| Hydrolysis rate | Faster (k = 0.42 h⁻¹ at pH 7) | Slower (k = 0.18 h⁻¹) |
| Coupling efficiency | 81% (pyrimidine) | 63% |
Scientific Research Applications
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Alkyl/Aryl Sulfonyl Chlorides
Several structurally related sulfonyl chlorides have been synthesized and characterized, providing a basis for comparison:
Table 1: Comparative Data for Selected Sulfonyl Chlorides
*Estimated based on analogous synthesis methods ; †Predicted based on benzimidazole derivatives.
Key Observations:
This could accelerate nucleophilic substitution reactions . Halogen substituents in 3c (Cl) and 3d (Br) alter the electronic environment of the aryl ring, with bromine’s higher polarizability contributing to stronger intermolecular forces (e.g., higher mp for 3d vs. 3c) .
Steric Effects :
- The propyl group at the 1-position of the benzimidazole ring creates steric hindrance, which may reduce reactivity toward bulky nucleophiles compared to less hindered analogues like 3c or 3d.
Synthetic Efficiency :
Comparison with Benzimidazole-Based Sulfonyl Chlorides
Benzimidazole derivatives with sulfonyl chloride groups are rare in the literature, but analogous compounds include:
- However, the shorter alkyl chain may lower lipid solubility.
- (1H-Benzimidazol-2-yl)methanesulfonyl chloride : Lacking an N-alkyl group, this compound exhibits higher crystallinity due to stronger hydrogen bonding (as per Etter’s graph-set analysis ), contrasting with the target compound’s reduced intermolecular interactions from the propyl group.
Stability and Reactivity Trends
- Hydrolytic Stability : The target compound’s benzimidazole core may stabilize the sulfonyl chloride group against hydrolysis compared to aryl analogues, as seen in 3c–3d, where electron-withdrawing halogens enhance stability .
- Crystallinity : highlights that hydrogen-bonding patterns dictate crystal packing . The propyl group in the target compound likely disrupts such networks, reducing melting points compared to unsubstituted benzimidazole sulfonyl chlorides.
Biological Activity
(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride, with the CAS number 1498114-63-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of (1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride typically involves the reaction of benzimidazole derivatives with methanesulfonyl chloride. The process may include several steps to ensure the formation of the desired sulfonamide structure, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including (1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride. For instance, compounds derived from benzimidazole have shown significant inhibitory effects against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values as low as 5.35 µM against T47D breast cancer cells, indicating strong anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Research into related benzimidazole structures has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, derivatives of 2-Mercaptobenzimidazole showed minimal inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various pathogens .
Case Study 1: Anticancer Efficacy
A series of experiments were conducted to evaluate the anticancer efficacy of (1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride. The compound was tested on human colorectal carcinoma cell lines (HCT116), showing promising results in inhibiting cell proliferation and inducing apoptosis . The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related benzimidazole compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compounds were evaluated using a tube dilution technique, revealing effective inhibition at low concentrations .
Data Tables
| Biological Activity | Tested Compound | IC50/MIC Values | Target Pathogen/Cell Line |
|---|---|---|---|
| Anticancer | (1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride | 5.35 µM | HCT116 Cancer Cells |
| Antimicrobial | 2-Mercaptobenzimidazole derivatives | 1.27 - 2.65 µM | Various Bacterial Strains |
Q & A
Q. What are the optimized synthetic routes for (1-propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride?
- Methodological Answer : The synthesis typically involves two key steps:
Formation of the benzimidazole core : (1-Propyl-1H-benzo[d]imidazol-2-yl)methanol is synthesized via alkylation of benzimidazole derivatives, followed by oxidation using Dess-Martin periodinane (DMP) to yield the corresponding aldehyde .
Sulfonylation : The alcohol intermediate is converted to the sulfonyl chloride using chlorosulfonic acid or sulfuryl chloride (SOCl₂) under anhydrous conditions. For example, analogous compounds like (4-methylphenyl)methanesulfonyl chloride are synthesized via sulfonation followed by chlorination .
- Key Data : Yields >90% are achievable with controlled temperature (4–25°C) and inert atmospheres to prevent hydrolysis .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The propyl chain (δ ~0.97–1.89 ppm), benzimidazole protons (δ ~7.20–7.80 ppm), and sulfonyl chloride group (δ ~4.46–4.76 ppm for CH₂SO₂Cl) are diagnostic. Compare with data for (E)-3-(1-Propyl-1H-benzo[d]imidazol-2-yl)acrylaldehyde (δ 9.79 ppm for aldehyde proton) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for related compounds at 344.14 ).
- Melting Point : Pure samples exhibit sharp melting points (e.g., 92–93°C for (4-chlorophenyl)methanesulfonyl chloride ).
Advanced Research Questions
Q. How do reaction conditions influence the stability and reactivity of the sulfonyl chloride group?
- Methodological Answer :
- Hydrolysis Sensitivity : The sulfonyl chloride group hydrolyzes in aqueous environments to form sulfonic acids. Kinetic studies show hydrolysis rates depend on pH, temperature, and solvent polarity. For example, 1-methyl-1H-imidazole-4-sulfonyl chloride hydrolyzes to 1-methylimidazole and sulfuric acid under basic conditions .
- Nucleophilic Substitution : Reactivity with amines (e.g., primary/secondary amines) yields sulfonamides, critical in drug discovery. Optimize stoichiometry (1:1.2 molar ratio) and solvent (THF or DCM) to minimize side products .
- Thermal Stability : Decomposition above 175°C releases SO₂ and HCl, requiring inert atmospheres during high-temperature reactions .
Q. What computational tools are effective for predicting synthetic pathways and reactivity?
- Methodological Answer :
- Retrosynthesis AI : Tools like Pistachio and Reaxys predict feasible routes using databases of analogous reactions (e.g., sulfonylation of benzimidazole alcohols ).
- DFT Calculations : Model transition states for sulfonamide formation or hydrolysis. For example, compute activation energies for nucleophilic attack at the sulfur center .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents enhance sulfonyl chloride stability ).
Q. How can conflicting NMR data from similar compounds be resolved?
- Methodological Answer :
- Comparative Analysis : Cross-reference chemical shifts with structurally related compounds. For instance, (4-bromophenyl)methanesulfonyl chloride shows δ 7.43–7.40 ppm for aromatic protons, while (1-propyl derivatives exhibit upfield shifts due to alkyl chain electron-donating effects .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish benzimidazole protons from sulfonyl-CH₂ using coupling constants (e.g., J = 6.9 Hz for acrylaldehyde derivatives ).
- Isotopic Labeling : ¹³C-labeled precursors can clarify ambiguous carbon environments (e.g., benzimidazole vs. sulfonyl carbons ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
